1-Fluoro-4-methylcyclohexane-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-fluoro-4-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO2/c1-6-2-4-8(9,5-3-6)7(10)11/h6H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKBCBQCJLAOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665771 | |
| Record name | 1-Fluoro-4-methylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712353-87-2 | |
| Record name | 1-Fluoro-4-methylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-methylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s structurally similar to other cyclohexanecarboxylic acids, which have been reported to modulate g-protein coupled receptors (gpcrs) like the relaxin family peptide receptor 1 (rxfp1).
Mode of Action
If it indeed interacts with RXFP1 like its structural analogs, it may bind to the receptor and modulate its signaling pathways.
Biochemical Pathways
Upon binding to RXFP1, the compound could potentially activate several signaling cascades beneficial in conditions like heart failure. These pathways include the phosphoinositide 3-kinase pathway and the nitric oxide signaling pathway.
Biological Activity
1-Fluoro-4-methylcyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its interaction with G-protein coupled receptors (GPCRs). This article aims to summarize the available research findings, mechanisms of action, and potential therapeutic applications of this compound.
Structure and Properties
This compound is characterized by the presence of a fluorine atom and a carboxylic acid group attached to a cyclohexane ring. Its structural similarity to other cyclohexanecarboxylic acids suggests potential interactions with various biological targets.
Target Receptors:
The compound is believed to modulate the relaxin family peptide receptor 1 (RXFP1), which plays a crucial role in several physiological processes, including cardiovascular regulation. Binding to RXFP1 may activate several downstream signaling pathways, including:
- Phosphoinositide 3-Kinase (PI3K) Pathway: This pathway is involved in cell growth and survival.
- Nitric Oxide Signaling Pathway: Important for vasodilation and regulating blood pressure.
Biochemical Effects:
Upon activation of RXFP1, this compound may exert beneficial effects such as:
- Hemodynamic Effects: Potentially improving blood flow and reducing blood pressure.
- Anti-fibrotic Effects: May help prevent or reduce fibrosis in tissues.
- Anti-inflammatory Effects: Could mitigate inflammatory responses in various conditions.
In Vitro Studies
Research indicates that compounds structurally similar to this compound have shown promising results in modulating RXFP1 activity. For instance, studies have demonstrated that these compounds can enhance receptor signaling, leading to improved cardiac function in models of heart failure .
Case Studies
A notable case study involved the use of RXFP1 modulators in treating heart failure. The results suggested that these compounds could significantly improve hemodynamic parameters and reduce markers of cardiac stress. The modulation of RXFP1 by similar compounds has been linked to favorable outcomes in preclinical models .
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Hemodynamic Regulation | Modulates blood flow and pressure through RXFP1 activation |
| Anti-fibrotic Properties | Reduces tissue fibrosis, potentially beneficial in chronic diseases |
| Anti-inflammatory Effects | Mitigates inflammation, which can be pivotal in various pathologies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
